molecular formula C16H24ClNO3 B1456193 Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-24-6

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456193
CAS No.: 1354488-24-6
M. Wt: 313.82 g/mol
InChI Key: ALCAXCDEGKTGQO-IODNYQNNSA-N
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Description

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrolidine ring, a phenoxy group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenoxy Group: This step involves the reaction of the pyrrolidine intermediate with a phenol derivative, often facilitated by a base such as sodium hydride.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using reagents like tert-butyl bromide.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl (2S,4S)-4-[4-(methyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
  • Methyl (2S,4S)-4-[4-(ethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenoxy group (tert-butyl vs. methyl or ethyl).
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity and physical properties.
  • Applications: While similar compounds may have overlapping applications, the unique structure of Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride can confer specific advantages in certain contexts, such as increased stability or selectivity in biological systems.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-tert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-16(2,3)11-5-7-12(8-6-11)20-13-9-14(17-10-13)15(18)19-4;/h5-8,13-14,17H,9-10H2,1-4H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCAXCDEGKTGQO-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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